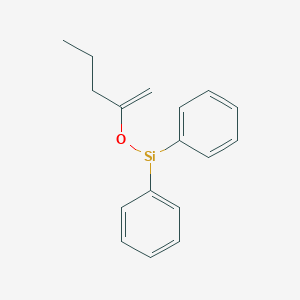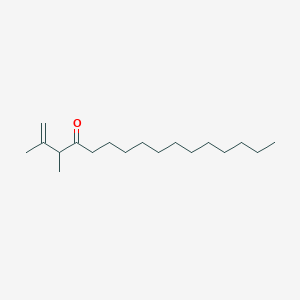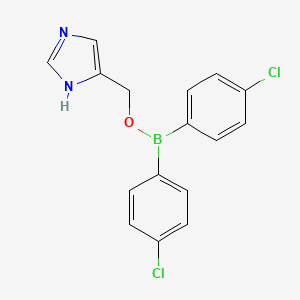
Methyl 3-bromooct-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromooct-2-enoate: is an organic compound with the molecular formula C9H15BrO2 It is a brominated ester that features a double bond in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-bromooct-2-enoate can be synthesized through several methods. One common approach involves the bromination of methyl oct-2-enoate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to control the addition of bromine across the double bond, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and concentration, can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-bromooct-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Addition Reactions: The double bond in the compound can participate in addition reactions with reagents like hydrogen (H2) or halogens (X2), resulting in the saturation of the double bond.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition Reactions: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation, or bromine (Br2) in dichloromethane for halogenation.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution Reactions: Formation of methyl 3-hydroxyoct-2-enoate or methyl 3-aminooct-2-enoate.
Addition Reactions: Formation of methyl 3,4-dibromooctanoate or methyl octanoate.
Oxidation Reactions: Formation of 3-bromooctanoic acid or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromooct-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 3-bromooct-2-enoate depends on its reactivity and the specific context in which it is used. In general, the compound can act as an electrophile due to the presence of the bromine atom, which makes it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, forming new bonds and modifying molecular structures.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-bromomethylbut-3-enoate: Similar in structure but with a different alkyl chain length.
Methyl 3-[(tributylstannyl)methyl]but-3-enoate: Contains a tributylstannyl group instead of a bromine atom.
Uniqueness: Methyl 3-bromooct-2-enoate is unique due to its specific combination of a bromine atom and an ester group, which imparts distinct reactivity and properties. Its longer alkyl chain compared to similar compounds can influence its solubility, boiling point, and overall chemical behavior.
Eigenschaften
CAS-Nummer |
832734-25-5 |
|---|---|
Molekularformel |
C9H15BrO2 |
Molekulargewicht |
235.12 g/mol |
IUPAC-Name |
methyl 3-bromooct-2-enoate |
InChI |
InChI=1S/C9H15BrO2/c1-3-4-5-6-8(10)7-9(11)12-2/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
CPVWVZJZYJUGQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=CC(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,8-Dimethyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14192434.png)










![2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane](/img/structure/B14192509.png)

![5-{2-[(4-Nitrophenyl)methylidene]-3-oxobutyl}furan-2(5H)-one](/img/structure/B14192527.png)
